molecular formula C22H16N2O3 B2851829 (Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide CAS No. 851411-05-7

(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide

Cat. No.: B2851829
CAS No.: 851411-05-7
M. Wt: 356.381
InChI Key: QWPAMMKAUMUIHJ-QXMHVHEDSA-N
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Description

(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide is a synthetic organic compound that belongs to the class of chromeno[4,3-b]pyridines This compound is characterized by its unique structure, which includes a chromeno[4,3-b]pyridine core fused with a phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide typically involves the following steps:

    Formation of the chromeno[4,3-b]pyridine core: This can be achieved through a multi-step reaction starting from readily available starting materials such as 2-aminopyridine and salicylaldehyde. The reaction involves cyclization and oxidation steps to form the chromeno[4,3-b]pyridine core.

    Introduction of the phenylacrylamide moiety: The chromeno[4,3-b]pyridine intermediate is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of (Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
  • 2-methyl-2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)-propionitrile
  • 3-(9-chloro-4-(4-oxo-4H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-2-yl)-2H-chromen-2-one

Uniqueness

(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide is unique due to its specific structural features, such as the presence of both a chromeno[4,3-b]pyridine core and a phenylacrylamide moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14-13-18(23-19(25)12-11-15-7-3-2-4-8-15)24-21-16-9-5-6-10-17(16)27-22(26)20(14)21/h2-13H,1H3,(H,23,24,25)/b12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPAMMKAUMUIHJ-QXMHVHEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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